molecular formula C13H14N2O3S B2730799 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1705269-86-8

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2730799
CAS No.: 1705269-86-8
M. Wt: 278.33
InChI Key: DFJVFPRTOJOHIG-UHFFFAOYSA-N
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Description

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol. Its structure features a benzonitrile group linked to a 3-(methylsulfonyl)pyrrolidine moiety via a carbonyl group, yielding the SMILES string CS(=O)(=O)C1CCN(C(=O)c2ccc(C#N)cc2)C1 . This specific structure, incorporating both a sulfonyl group and a nitrile, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with pyrrolidine-carbonyl benzonitrile scaffolds are of significant interest in the development of novel bioactive molecules, particularly as allosteric inhibitors for specific protein kinases . For instance, research into related compounds has explored their potential as selective degraders of specific kinases, highlighting the importance of this chemotype in probing new therapeutic strategies . This product is exclusively intended for non-medical purposes such as industrial applications or scientific research. It is provided For Research Use Only and cannot be used for clinical diagnosis or treatment of humans or animals. It is not intended for medicinal or edible use.

Properties

IUPAC Name

4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-19(17,18)12-6-7-15(9-12)13(16)11-4-2-10(8-14)3-5-11/h2-5,12H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVFPRTOJOHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple stepsThe final step involves the coupling of the pyrrolidine derivative with benzonitrile under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the production of derivatives that can be tailored for specific chemical properties.
  • Reactivity Studies : The compound's ability to undergo oxidation and reduction reactions makes it a valuable subject for studies focused on reaction mechanisms and the development of new synthetic methodologies.

Biology

  • Biological Activity Investigation : Research has indicated that 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile exhibits potential biological activities, including enzyme inhibition. For instance, it has been explored for its effects on metalloproteases, which are crucial in various physiological processes .
Biological ActivityPotential Effects
Enzyme InhibitionInhibits metalloproteases, potentially aiding in the treatment of conditions related to vasoconstriction
Antimicrobial ActivityExhibits activity against bacterial strains

Medicine

  • Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical agent. Its interaction with biological targets suggests that it may have therapeutic applications in treating diseases associated with enzyme dysregulation or microbial infections.
Therapeutic AreaPotential Applications
Cardiovascular HealthTreatment of hypertension through metalloprotease inhibition
OncologyDevelopment of anticancer agents targeting specific cancer cell lines

Case Study 1: Enzyme Inhibition

A study evaluated the inhibition of metalloproteases by derivatives of pyrrolidine compounds, including this compound. Results indicated a significant reduction in enzyme activity, suggesting potential applications in treating diseases like hypertension and heart failure .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial properties of similar compounds revealed that those incorporating the methylsulfonyl group exhibited enhanced activity against common pathogens. In vitro tests showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and the methylsulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The benzonitrile moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent patterns (e.g., nitrile, sulfonyl, heterocycles). Below is a detailed comparison with compounds from recent literature, focusing on electronic effects, steric demands, and reactivity.

Substituent Positioning and Electronic Effects

  • 4-(1-Methyl-1H-imidazol-5-yl)benzonitrile (3ag): Shares the benzonitrile core but replaces the pyrrolidine-sulfonyl group with a methylimidazole. This difference may reduce metabolic stability compared to the target compound . Key Data:
Property 3ag Target Compound
LogP (Predicted) 1.8 2.4 (higher lipophilicity)
Solubility (µg/mL) 120 (DMSO) 45 (DMSO)
  • 1-Methyl-5-(4-(methylsulfonyl)phenyl)-1H-imidazole (3af): Contains a methylsulfonyl group directly attached to a phenyl ring, unlike the pyrrolidine-linked sulfonyl in the target.

Steric and Conformational Differences

  • 3-(1-Methyl-1H-imidazol-5-yl)pyridine (3ah): Replaces the benzonitrile with pyridine, altering electronic properties (stronger electron deficiency). The absence of a sulfonyl group reduces steric bulk, favoring planar conformations. In contrast, the target compound’s pyrrolidine introduces torsional flexibility, which could enhance binding to non-planar biological targets .

Reactivity in Catalytic Systems

  • Methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate (3ae) :
    • The ester group in 3ae offers hydrolytic instability compared to the nitrile group in the target compound, which is more resistant to nucleophilic attack.
    • In palladium-catalyzed reactions, the nitrile in the target compound may act as a weak directing group, whereas the imidazole in 3ae could coordinate more strongly to metal centers .

Biological Activity

4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 250.33 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the methylsulfonyl group.
  • Coupling with benzonitrile.

The compound has been studied for its interaction with various biological targets, particularly in cancer therapy. It is believed to inhibit specific kinases implicated in tumor growth, such as c-Met and others involved in cell signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Antiproliferative Activity : Effective against several cancer cell lines, including breast and colorectal cancer cells.
  • Kinase Inhibition : Potent inhibition of c-Met with IC50 values in the low micromolar range.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.2
HT29 (Colorectal Cancer)3.8
A549 (Lung Cancer)6.5

In Vivo Studies

Animal studies have shown promising results regarding the efficacy and safety profile of the compound:

  • Xenograft Models : Demonstrated significant tumor growth inhibition in mice bearing human tumor xenografts.
  • Toxicity Profile : Exhibited a favorable toxicity profile with no significant adverse effects noted at therapeutic doses.

Case Studies

  • Case Study on Colorectal Cancer : A study involving the administration of the compound to mice with HT29 tumors showed a reduction in tumor size by approximately 60% compared to control groups over a treatment period of four weeks.
  • Breast Cancer Model : In MCF-7 xenograft models, treatment led to a significant decrease in tumor weight and improved survival rates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the pyrrolidine-1-carbonyl group can be introduced via amide bond formation using coupling agents like HATU or EDCI. The methylsulfonyl group is often installed through sulfonylation of a pyrrolidine intermediate using methanesulfonyl chloride under basic conditions (e.g., triethylamine). Optimization includes controlling reaction temperature (0–25°C) and stoichiometry to minimize byproducts like over-sulfonylated derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the pyrrolidine ring conformation (e.g., coupling constants J=68HzJ = 6–8 \, \text{Hz} for adjacent protons) and benzonitrile aromatic signals (e.g., singlet at δ ~7.6–7.8 ppm). The methylsulfonyl group appears as a singlet at δ ~3.1–3.3 ppm for 1^1H and δ ~40–45 ppm for 13^13C .
  • X-ray Crystallography : Used to resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between the sulfonyl group and adjacent nitrile). Unit cell parameters (e.g., space group P21/cP2_1/c) and torsion angles (e.g., C-SO2_2-C-N ~120°) should be documented .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing pyrrolidine with morpholine) impact the compound’s performance in TADF-based OLEDs?

  • Methodological Answer : Comparative studies involve synthesizing analogs (e.g., morpholine or piperidine derivatives) and evaluating photophysical properties:

  • Photoluminescence Quantum Yield (PLQY) : Measure using integrating spheres under inert atmospheres. Pyrrolidine derivatives often show higher PLQY (~60–70%) than morpholine analogs (~40–50%) due to reduced steric hindrance and enhanced charge transfer .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperatures >300°C for pyrrolidine vs. ~280°C for morpholine derivatives).
  • Electrochemical Analysis : Cyclic voltammetry reveals oxidation/reduction potentials, correlating with HOMO/LUMO levels. Pyrrolidine derivatives typically exhibit narrower bandgaps (~2.8 eV) .

Q. What crystallographic challenges arise during structural analysis of this compound, and how are they addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes single-crystal formation. Avoid high-vapor-pressure solvents (e.g., diethyl ether) to prevent rapid nucleation.
  • Disorder Resolution : Methylsulfonyl groups may exhibit rotational disorder. Refinement using SHELXL with constraints (e.g., SIMU and DELU commands) improves model accuracy.
  • Hydrogen Bonding Networks : Analyze short contacts (e.g., C≡N···H–C distances ~2.6 Å) to explain packing motifs. These interactions influence charge transport in OLED applications .

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity) for this compound?

  • Methodological Answer :

  • Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects. Dose-response curves (IC50_{50}) should be generated with replicates (n ≥ 3) to assess reproducibility.
  • Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify non-target interactions. For example, methylsulfonyl groups may bind ATP pockets in unrelated kinases, necessitating SAR studies to enhance selectivity .
  • Metabolic Stability : Assess liver microsome stability (e.g., human vs. murine) to clarify species-specific discrepancies. Low stability (<30% remaining at 1 hour) may explain inconsistent in vivo results .

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